molecular formula C14H8Cl2F4O2S B12863920 4-Chloro-2,6-difluorophenylmethylsulfone

4-Chloro-2,6-difluorophenylmethylsulfone

Cat. No.: B12863920
M. Wt: 387.2 g/mol
InChI Key: DVEDLGZEKCACIJ-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorophenylmethylsulfone is a halogenated aromatic sulfone characterized by a phenyl ring substituted with chlorine at the 4-position and fluorine atoms at the 2- and 6-positions, linked to a methylsulfone group (-SO₂-CH₃). Sulfones are widely studied for their stability, polarity, and applications in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing properties and resistance to oxidation .

Properties

Molecular Formula

C14H8Cl2F4O2S

Molecular Weight

387.2 g/mol

IUPAC Name

5-chloro-2-[(4-chloro-2,6-difluorophenyl)methylsulfonylmethyl]-1,3-difluorobenzene

InChI

InChI=1S/C14H8Cl2F4O2S/c15-7-1-11(17)9(12(18)2-7)5-23(21,22)6-10-13(19)3-8(16)4-14(10)20/h1-4H,5-6H2

InChI Key

DVEDLGZEKCACIJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CS(=O)(=O)CC2=C(C=C(C=C2F)Cl)F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-difluorophenylmethylsulfone typically involves the reaction of 4-chloro-2,6-difluorobenzene with a sulfonylating agent under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6-difluorophenylmethylsulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-difluorophenylmethylsulfone involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and proteins. The exact molecular targets and pathways are subject to ongoing research, but the compound’s unique structure allows it to interact with a wide range of biological molecules .

Comparison with Similar Compounds

4-Chloro-2,6-difluorophenol

Structure: A phenol derivative with Cl (4-position) and F (2,6-positions). Key Differences:

  • Functional Group : Lacks the methylsulfone moiety present in the target compound.
  • Reactivity: Phenols are acidic (pKa ~10) due to the -OH group, whereas sulfones are neutral and less reactive under acidic/basic conditions.
  • Applications : Primarily used as intermediates in disinfection byproduct analysis (e.g., derivatization for chromatographic detection of hypochlorous acid) .

(4-Fluorophenyl)methanesulfonyl Chloride

Structure : A sulfonyl chloride with a 4-fluorophenyl group and -SO₂Cl substituent.
Key Differences :

  • Functional Group : Contains a reactive sulfonyl chloride (-SO₂Cl) instead of a methylsulfone (-SO₂-CH₃).
  • Reactivity : Sulfonyl chlorides are highly reactive, participating in nucleophilic substitutions (e.g., forming sulfonamides or sulfonate esters). In contrast, methylsulfones are stable and inert under most conditions .
  • Molecular Weight : 208.63 g/mol (C₇H₆ClFO₂S) vs. ~222.6 g/mol (estimated for 4-Chloro-2,6-difluorophenylmethylsulfone).
  • Applications : Used as intermediates in organic synthesis, whereas methylsulfones are terminal functional groups in bioactive molecules .

4-Chlorophenyl Phenyl Sulfone

Structure : A sulfone with two aromatic rings (4-chlorophenyl and phenyl).
Key Differences :

  • Substituents : Lacks fluorine atoms and has a simpler halogenation pattern (single Cl at 4-position).
  • Thermal Stability : Fluorine atoms may reduce thermal stability due to weaker C-F bonds compared to C-Cl or C-H bonds .

2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]

Structure : A complex azo dye with multiple chloro, methoxy, and carbonyl groups.
Key Differences :

  • Functional Groups : Azo (-N=N-) and carbonyl (-CO-) groups dominate, unlike the sulfone group in the target compound.
  • Applications : Azo dyes are used in textiles and pigments, whereas sulfones are more common in medicinal chemistry .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Halogen Substituents Reactivity Profile Applications
4-Chloro-2,6-difluorophenylmethylsulfone C₇H₅ClF₂O₂S (estimated) Methylsulfone (-SO₂-CH₃) Cl (4), F (2,6) Low reactivity, stable Pharmaceuticals, materials
4-Chloro-2,6-difluorophenol C₆H₃ClF₂O Phenol (-OH) Cl (4), F (2,6) Acidic, reactive Analytical chemistry
(4-Fluorophenyl)methanesulfonyl Chloride C₇H₆ClFO₂S Sulfonyl chloride (-SO₂Cl) F (4) High reactivity Synthetic intermediates
4-Chlorophenyl Phenyl Sulfone C₁₂H₉ClO₂S Sulfone (-SO₂-) Cl (4) Moderate polarity Polymer additives

Research Implications and Limitations

  • Substituent Effects: The 2,6-difluoro substitution in the target compound likely enhances its metabolic stability compared to mono-halogenated analogs, a critical factor in drug design .
  • Data Gaps : Direct experimental data (e.g., solubility, toxicity) for 4-Chloro-2,6-difluorophenylmethylsulfone are absent in the provided evidence, necessitating extrapolation from structural analogs.
  • Safety Considerations: Sulfones generally exhibit lower acute toxicity compared to phenols or sulfonyl chlorides, but chronic exposure risks require further study .

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